1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid
Overview
Description
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Mechanism of Action
Mode of Action
It’s known that compounds with a similar structure can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action for this compound may depend on its specific targets and the biochemical pathways it affects.
Biochemical Pathways
Compounds with a similar structure have been known to affect pathways involving free radical reactions and nucleophilic substitutions
Action Environment
It’s known that the compound should be stored in a sealed container in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect the compound’s stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid typically involves the acylation of piperidine-2-carboxylic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 1-(4-chlorobenzyl)piperidine-2-carboxylic acid.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzoyl)piperidine-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
1-(4-Methylbenzoyl)piperidine-2-carboxylic acid: Contains a methyl group instead of chlorine.
1-(4-Nitrobenzoyl)piperidine-2-carboxylic acid: Contains a nitro group instead of chlorine.
Uniqueness
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)12(16)15-8-2-1-3-11(15)13(17)18/h4-7,11H,1-3,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTODHDLUJALJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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